N-[4-(5-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-FLUOROBENZAMIDE
Overview
Description
N-[4-(5-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-FLUOROBENZAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the triazole ring: This is achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a suitable thiol or sulfide reagent.
Attachment of the dimethylcarbamoyl group: This is done through a reaction with dimethylcarbamoyl chloride in the presence of a base.
Coupling with the phenyl and fluorobenzamide moieties: This final step involves the coupling of the intermediate with 4-aminophenyl-2-fluorobenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[4-(5-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-FLUOROBENZAMIDE can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Trazodone: An antidepressant with a triazole moiety.
Properties
IUPAC Name |
N-[4-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-25(2)17(27)12-29-20-24-23-18(26(20)3)13-8-10-14(11-9-13)22-19(28)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFDOPYPHOQVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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